3-(cyclopent-3-en-1-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

Properties

IUPAC Name |

3-cyclopent-3-en-1-yl-4-propan-2-yl-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-7(2)13-9(11-12-10(13)14)8-5-3-4-6-8/h3-4,7-8H,5-6H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSAOENLIXYRAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NNC1=O)C2CC=CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(cyclopent-3-en-1-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a member of the triazole class of compounds, which have garnered attention for their diverse biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.

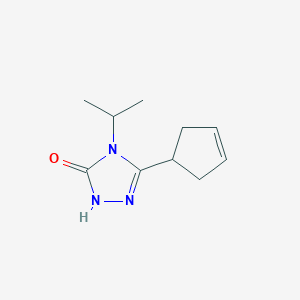

Chemical Structure

The molecular structure of the compound can be represented as follows:

Pharmacological Profile

Research indicates that compounds with a triazole ring often exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer effects. The specific activities of This compound are summarized in the following table.

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains by disrupting their cell wall synthesis. This mechanism is crucial for preventing bacterial proliferation.

- Antifungal Activity : It acts by compromising the integrity of fungal cell membranes, leading to cell lysis and death. This property makes it a candidate for treating fungal infections.

- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in certain cancer cell lines. The mechanism involves the activation of caspases and the upregulation of pro-apoptotic factors.

- Anti-inflammatory Effects : The compound appears to modulate inflammatory responses by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

Several studies have investigated the biological activity of triazole derivatives similar to This compound :

Study 1: Antimicrobial Efficacy

In a comparative study on various triazole compounds, it was reported that this specific compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

Study 2: Antifungal Activity

Another research focused on the antifungal properties showed that this compound effectively inhibited Candida albicans growth in vitro. The study concluded that its mechanism involved disrupting ergosterol biosynthesis .

Study 3: Cancer Cell Apoptosis

A recent investigation into its anticancer potential revealed that treatment with this compound resulted in a marked decrease in viability in several cancer cell lines (e.g., breast and colon cancer). Flow cytometry analysis indicated increased apoptosis rates compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 3-(cyclopent-3-en-1-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, and how can reaction conditions be standardized?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted hydrazines with carbonyl precursors under acidic or basic conditions. Key parameters include:

- Temperature : 60–80°C for cyclization efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate triazole ring formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., cyclopentenyl protons at δ 5.5–6.2 ppm; triazolone carbonyl at ~170 ppm) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm for purity assessment .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing (e.g., triazolone ring planarity) .

Q. What are the common chemical transformations applicable to this triazolone derivative?

- Methodological Answer :

- Oxidation : Hydrogen peroxide in acetic acid to form sulfoxide derivatives (monitor via TLC) .

- Reduction : Sodium borohydride in methanol to reduce ketone groups (requires inert atmosphere) .

- N-functionalization : Alkylation with propargyl bromide under basic conditions (K₂CO₃, DMF) to modify the triazole ring .

Advanced Research Questions

Q. How can reaction mechanisms for triazolone ring formation be elucidated?

- Methodological Answer :

- Kinetic studies : Monitor intermediate formation via in situ IR spectroscopy (e.g., carbonyl stretching frequencies) .

- Isotopic labeling : Use ¹⁵N-labeled hydrazines to track nitrogen incorporation into the triazole ring .

- Computational modeling : Density Functional Theory (DFT) to calculate transition states and activation energies (e.g., B3LYP/6-31G* basis set) .

Q. What strategies address conflicting data in reaction yields or spectral interpretations?

- Methodological Answer :

- Replicate conditions : Ensure pH control (±0.2 units) and solvent dryness (Karl Fischer titration) to minimize variability .

- Cross-validation : Compare NMR data with structurally analogous compounds (e.g., 3-(aryl)-4-alkyl-triazolones) .

- Byproduct analysis : LC-MS to identify side products (e.g., dimerization or hydrolysis artifacts) .

Q. How can environmental stability and degradation pathways be studied?

- Methodological Answer :

- Hydrolytic stability : Incubate in buffered solutions (pH 3–10, 25–50°C) and monitor degradation via HPLC .

- Photolysis : Expose to UV light (254 nm) in quartz cells; analyze intermediates via GC-MS .

- Microbial degradation : Use soil slurry models (OECD 307 guidelines) to assess biodegradation half-life .

Q. What computational methods predict electronic properties relevant to biological activity?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps (e.g., Gaussian 09) to assess reactivity .

- Molecular docking : Simulate binding to target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina .

- Solvent effects : Polarizable Continuum Model (PCM) to evaluate solvation energy in aqueous media .

Q. How can researchers design assays to evaluate biological activity while minimizing false positives?

- Methodological Answer :

- Dose-response curves : Test across 5–6 log concentrations (e.g., 1 nM–100 μM) to calculate IC₅₀ values .

- Counter-screening : Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm target engagement .

- Cytotoxicity controls : Include MTT assays on HEK-293 cells to rule out nonspecific toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.